molecular formula C7H8O3S B13505822 Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Cat. No.: B13505822
M. Wt: 172.20 g/mol
InChI Key: YKQQNJOTUACILC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a thiophene-based compound characterized by a hydroxyl group at the 4-position, a methyl group at the 5-position, and a methyl ester carboxylate moiety at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their pharmacological and material science applications due to their electronic properties and structural versatility. For instance, hydroxyl-substituted thiophenes, such as ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate (), demonstrate the role of hydroxyl groups in influencing hydrogen bonding and crystallinity, which may extend to the target compound.

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

methyl 4-hydroxy-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C7H8O3S/c1-4-6(8)5(3-11-4)7(9)10-2/h3,8H,1-2H3

InChI Key

YKQQNJOTUACILC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. For example, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Methyl 4-hydroxy-5-methylthiophene-3-carboxylate and related compounds from the evidence:

Compound Name Substituents (Thiophene Positions) Functional Groups Key References
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate 4-OH, 5-CH₃, 3-COOCH₃ Hydroxyl, methyl ester N/A (hypothetical)
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate 3-(5-methylthiophen-2-yl), 4-COOCH₂CH₃ Isoxazole, ethyl ester
Ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate 4-CN, 3-OH, 5-morpholino, 2-COOCH₂CH₃ Cyano, hydroxyl, morpholino, ethyl ester
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-NHCOCH₃, 3-CH₃, 2-COOCH₂CH₃, 4-COOCH₂CH₃ Acetamido, diethyl ester
Ethyl-5-(4-chlorophenyl)thiophene-2-carboxylate 5-(4-Cl-C₆H₄), 2-COOCH₂CH₃ Chlorophenyl, ethyl ester

Key Observations :

  • Positional Effects: The placement of substituents significantly impacts electronic properties.
  • Hydroxyl vs. Amino/Acetamido Groups: Hydroxyl groups (as in the target compound and ) enhance polarity and hydrogen-bonding capacity compared to acetamido () or amino groups (), which may influence solubility and crystallinity.
  • Ester Groups : Methyl esters (target compound) are generally less hydrolytically stable than ethyl esters (–6), affecting synthetic pathways and storage conditions .

Biological Activity

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a thiophene derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in scientific research due to its potential applications in medicine and industry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate features a thiophene ring substituted with hydroxyl and carboxylate groups. The presence of these functional groups contributes to its unique chemical properties, enhancing its biological activity.

The biological activity of methyl 4-hydroxy-5-methylthiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets. Thiophene derivatives are known to act as inhibitors of various enzymes and receptors, which can lead to significant biological effects:

  • Enzyme Inhibition : Some thiophene derivatives inhibit voltage-gated sodium channels, affecting nerve signal transmission.
  • Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, although further research is needed to elucidate its efficacy against specific cancer types.

Comparative Studies

A comparison of methyl 4-hydroxy-5-methylthiophene-3-carboxylate with other thiophene derivatives highlights its unique properties:

Compound NameStructure TypeBiological ActivityNotable Uses
Methyl 4-hydroxy-5-methylthiophene-3-carboxylateThiophene derivativeAntimicrobial, anticancerResearch and pharmaceuticals
Suprofen2-substituted thiopheneNonsteroidal anti-inflammatoryPain relief
Articaine2,3,4-trisubstituted thiopheneLocal anestheticDental procedures

Case Studies

  • Antiviral Activity : A study demonstrated that methyl 4-hydroxy-5-methylthiophene-3-carboxylate derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro at concentrations around 10 µM. The mechanism involved the disruption of viral entry into host cells, making it a promising candidate for antiviral drug development .
  • Antimicrobial Efficacy : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Research Findings

Recent studies have utilized advanced methodologies such as molecular docking simulations and high-throughput screening to explore the biological activities of methyl 4-hydroxy-5-methylthiophene-3-carboxylate. These approaches have provided insights into its binding affinities and potential therapeutic applications.

Table of Biological Activity Findings

Study FocusMethodologyKey Findings
HBV InhibitionIn vitro assaysHigh inhibition at 10 µM concentration
Antimicrobial TestingMIC determinationEffective against S. aureus and E. coli
Enzyme Interaction StudiesMolecular dockingIdentified as an inhibitor of viral entry

Q & A

Q. What are the key synthetic routes for Methyl 4-hydroxy-5-methylthiophene-3-carboxylate, and how are intermediates monitored during synthesis?

The synthesis typically involves multi-step reactions, including cyclization of precursor molecules (e.g., substituted thiophenes) and functional group modifications. For example, intermediates can be tracked using thin-layer chromatography (TLC) to ensure reaction completion and purity . Common steps include:

  • Step 1 : Formation of the thiophene core via Gewald or similar thiophene synthesis protocols .
  • Step 2 : Esterification or hydroxylation to introduce the methyl ester and hydroxy groups .
  • Step 3 : Purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are essential for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for verifying substituent positions and functional groups (e.g., methyl ester, hydroxyl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies characteristic absorption bands (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling Methyl 4-hydroxy-5-methylthiophene-3-carboxylate in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during esterification .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) or organocatalysts can enhance reaction efficiency .
  • pH Adjustment : Maintaining a weakly acidic medium (pH 5–6) stabilizes the hydroxyl group during functionalization .

Q. How can contradictions in NMR or crystallographic data be resolved during structural analysis?

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography. For example, SHELX or SIR97 software can refine crystal structures to resolve ambiguities in bond lengths/angles .
  • Dynamic NMR : Use variable-temperature NMR to study conformational changes causing signal splitting .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities with enzymes or receptors .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How does the compound interact with biological macromolecules, and what experimental approaches validate these interactions?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates or colorimetric methods .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How does structural modification of substituents (e.g., methyl vs. ethyl groups) alter the compound’s reactivity or bioactivity?

  • Comparative SAR Studies : Synthesize analogs (e.g., ethyl ester derivatives) and test their biological activity .
  • Hammett Analysis : Correlates substituent electronic effects with reaction rates or binding affinities .

Q. What strategies mitigate stability issues during long-term storage or experimental use?

  • Lyophilization : Freeze-drying improves stability for hygroscopic derivatives .
  • Antioxidant Additives : Add BHT (butylated hydroxytoluene) to prevent oxidation of the thiophene ring .

Q. What challenges arise in synthesizing derivatives with modified functional groups, and how are they addressed?

  • Steric Hindrance : Bulky substituents may require microwave-assisted synthesis to enhance reaction rates .
  • Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during synthesis .

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